molecular formula C10H14O2 B3054896 1-Oxaspiro[5.5]undec-2-en-4-one CAS No. 62322-09-2

1-Oxaspiro[5.5]undec-2-en-4-one

Cat. No.: B3054896
CAS No.: 62322-09-2
M. Wt: 166.22 g/mol
InChI Key: ZXEKRGHNCVDXPC-UHFFFAOYSA-N
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Description

1-Oxaspiro[55]undec-2-en-4-one is a chemical compound with the molecular formula C10H14O2 It is characterized by a spirocyclic structure, which includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[5.5]undec-2-en-4-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diol with a dehydrating agent can lead to the formation of the spirocyclic structure. The reaction typically requires specific temperature and solvent conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process often involves techniques such as distillation or chromatography to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[5.5]undec-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be employed under appropriate conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

1-Oxaspiro[5.5]undec-2-en-4-one has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[5.5]undec-2-en-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

    Spiro[5.5]undecane: A structurally related compound with a similar spirocyclic framework but lacking the oxygen atom.

    1,3-Dioxane: Another spirocyclic compound with oxygen atoms in the ring system.

    1,3-Dithiane: A sulfur-containing analog with similar structural features.

Uniqueness: 1-Oxaspiro[5.5]undec-2-en-4-one is unique due to the presence of an oxygen atom within the spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where oxygen-containing spirocyclic compounds are required.

Properties

IUPAC Name

1-oxaspiro[5.5]undec-2-en-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-4-7-12-10(8-9)5-2-1-3-6-10/h4,7H,1-3,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEKRGHNCVDXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20487137
Record name 1-Oxaspiro[5.5]undec-2-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62322-09-2
Record name 1-Oxaspiro[5.5]undec-2-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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